molecular formula C7H9NO4S B1675687 (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid CAS No. 222529-89-7

(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

Número de catálogo: B1675687
Número CAS: 222529-89-7
Peso molecular: 203.22 g/mol
Clave InChI: QBHIOYZCUZBIEN-MDASVERJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LY389795 is a group II (mGlu2/3) metabotropic glutamate receptor agonist which is used in inflammatory pain models.

Actividad Biológica

(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, also known as LY389795, is a compound of interest primarily due to its role as a selective agonist for the metabotropic glutamate receptor subtype mGlu2 and mGlu3. This compound has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.

  • Molecular Formula : C7_7H9_9N O6_6S
  • Molecular Weight : 235.21 g/mol
  • CAS Number : 635318-11-5
  • Melting Point : >250 °C

LY389795 acts as an agonist at the mGlu2 and mGlu3 receptors, which are G protein-coupled receptors involved in modulating neurotransmitter release and synaptic plasticity. By activating these receptors, LY389795 can influence glutamate signaling pathways that are critical in various brain functions.

In Vivo Studies

Research has shown that LY389795 exhibits significant biological activity in animal models of pain and anxiety. For instance:

  • Inflammatory Pain Models : In studies involving inflammatory pain, LY389795 demonstrated efficacy in reducing hyperalgesia and allodynia, suggesting its potential as an analgesic agent .
  • Anxiety Models : The compound has been evaluated in models of anxiety where it exhibited anxiolytic-like effects, supporting its role in modulating mood disorders .

In Vitro Studies

In vitro assays have provided insights into the pharmacological profile of LY389795:

  • Receptor Binding Affinity : Studies indicated that LY389795 has a high binding affinity for mGlu2 receptors compared to other glutamate receptor subtypes, which underscores its selectivity .
  • Cellular Responses : Experiments using transfected cell lines showed that activation of mGlu2 by LY389795 leads to downstream signaling events that can inhibit adenylyl cyclase activity, further confirming its agonistic properties .

Case Study 1: Efficacy in Neuropathic Pain

A study conducted on neuropathic pain models revealed that administration of LY389795 resulted in a significant decrease in pain-related behaviors. The results indicated a dose-dependent response, with higher doses yielding more substantial analgesic effects. This suggests potential clinical applications for managing chronic pain conditions.

Case Study 2: Cognitive Enhancement

Another investigation assessed the cognitive-enhancing effects of LY389795 in mice subjected to stress-induced cognitive deficits. The results demonstrated that treatment with LY389795 improved performance in memory tasks, indicating its potential utility in treating cognitive impairments associated with stress and anxiety disorders.

Data Tables

Parameter Value
Molecular FormulaC7_7H9_9N O6_6S
Molecular Weight235.21 g/mol
Melting Point>250 °C
CAS Number635318-11-5
Receptor TargetmGlu2/mGlu3
Efficacy in Pain ModelsSignificant reduction
Efficacy in Anxiety ModelsAnxiolytic-like effects

Aplicaciones Científicas De Investigación

Neuropharmacology

Research indicates that (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid acts as an antagonist at certain glutamate receptors, particularly the NMDA receptor subtype. This action suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease and conditions characterized by excitotoxicity.

Anticonvulsant Properties

Studies have shown that this compound exhibits anticonvulsant effects in animal models of epilepsy. Its mechanism appears to involve modulation of neurotransmitter release and inhibition of excessive neuronal excitability.

Analgesic Effects

Preclinical studies suggest that this compound may possess analgesic properties. It has been evaluated for its effectiveness in reducing pain responses in various models.

Potential Treatments for Neurological Disorders

Given its interaction with glutamate receptors and anticonvulsant properties, this compound is being investigated as a potential treatment for conditions such as:

  • Epilepsy
  • Alzheimer's disease
  • Multiple sclerosis

Pain Management

The analgesic properties of this compound may lead to its development as a novel pain management therapy.

Case Study 1: Anticonvulsant Efficacy

A study conducted on rodents demonstrated that administration of this compound significantly reduced seizure frequency compared to control groups. The results suggest a dose-dependent relationship between the compound's concentration and its anticonvulsant efficacy.

Case Study 2: Neuroprotective Effects

In vitro studies using neuronal cell cultures exposed to glutamate toxicity showed that this compound effectively protected neurons from cell death induced by excitotoxicity.

Propiedades

Número CAS

222529-89-7

Fórmula molecular

C7H9NO4S

Peso molecular

203.22 g/mol

Nombre IUPAC

(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

InChI

InChI=1S/C7H9NO4S/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1

Clave InChI

QBHIOYZCUZBIEN-MDASVERJSA-N

SMILES

C1C(C2C(C2S1)C(=O)O)(C(=O)O)N

SMILES isomérico

C1[C@]([C@@H]2[C@H]([C@@H]2S1)C(=O)O)(C(=O)O)N

SMILES canónico

C1C(C2C(C2S1)C(=O)O)(C(=O)O)N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

2-thia-4-aminobicyclo(3.1.0)hexane-4,6-dicarboxylic acid
LY 389795
LY-389795
LY389795

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Reactant of Route 2
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Reactant of Route 3
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Reactant of Route 4
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Reactant of Route 5
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Reactant of Route 6
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.